molecular formula C11H14ClNO2 B6244978 4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride CAS No. 2408965-34-2

4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride

Cat. No.: B6244978
CAS No.: 2408965-34-2
M. Wt: 227.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl and a molecular weight of 227.69 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride typically involves the following steps:

  • Cyclopropanation: The starting material, benzoic acid, undergoes cyclopropanation to form 1-(aminomethyl)cyclopropylbenzoic acid.

  • Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and reaction conditions to ensure high yield and purity. The hydrochloride formation step is typically carried out under controlled conditions to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in biological studies to investigate the effects of cyclopropane derivatives on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4-[1-(aminomethyl)cyclopropyl]benzoic acid hydrochloride can be compared with other similar compounds, such as 4-(aminomethyl)benzoic acid. While both compounds share structural similarities, this compound has unique properties and applications that distinguish it from its counterparts.

Comparison with Similar Compounds

  • 4-(aminomethyl)benzoic acid

  • Cyclopropylbenzoic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2408965-34-2

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.